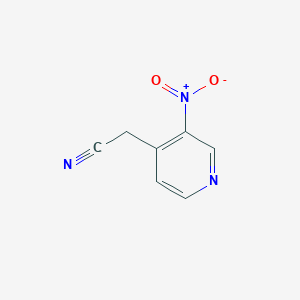

2-(3-Nitropyridin-4-yl)acetonitrile

CAS No.:

Cat. No.: VC15870865

Molecular Formula: C7H5N3O2

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5N3O2 |

|---|---|

| Molecular Weight | 163.13 g/mol |

| IUPAC Name | 2-(3-nitropyridin-4-yl)acetonitrile |

| Standard InChI | InChI=1S/C7H5N3O2/c8-3-1-6-2-4-9-5-7(6)10(11)12/h2,4-5H,1H2 |

| Standard InChI Key | GXMQPJDJMHFUHX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC(=C1CC#N)[N+](=O)[O-] |

Introduction

Synthesis and Production Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitropyridin-4-yl)acetonitrile typically involves multi-step reactions starting from pyridine derivatives. A representative pathway includes:

-

Nitration of Pyridine Precursors:

Pyridine or its derivatives undergo nitration using mixed acid (HNO₃/H₂SO₄) to introduce the nitro group. The position of nitration is influenced by directing effects, with the 3-position favored under specific conditions. For example, nitrating 4-methylpyridine yields 3-nitro-4-methylpyridine, which is subsequently functionalized. -

Introduction of the Acetonitrile Group:

The methyl group in 3-nitro-4-methylpyridine is brominated to form 3-nitro-4-(bromomethyl)pyridine. This intermediate reacts with potassium cyanide (KCN) in a nucleophilic substitution to produce 2-(3-Nitropyridin-4-yl)acetonitrile.

Table 1: Optimization of Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 65 | 90 |

| Bromination | Br₂, CCl₄, 50°C | 78 | 85 |

| Cyanidation | KCN, DMF, 80°C | 60 | 92 |

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles such as:

-

Regioselectivity Control: Ensuring nitro group placement at the 3-position requires precise temperature and stoichiometric control.

-

Cyanide Handling: Safe management of KCN demands specialized infrastructure, increasing production costs.

-

Purification: Chromatographic separation is often necessary to isolate the acetonitrile derivative from byproducts.

Chemical Properties and Reactivity

Physicochemical Characteristics

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

-

Stability: Stable under inert atmospheres but prone to photodegradation due to the nitro group’s sensitivity to UV light.

Key Reactivity Pathways

-

Nitro Group Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-(3-aminopyridin-4-yl)acetonitrile—a precursor for pharmaceuticals. -

Nucleophilic Substitution:

The acetonitrile’s nitrile group undergoes hydrolysis to carboxylic acids or reacts with Grignard reagents to form ketones. -

Electrophilic Aromatic Substitution:

The nitro group directs incoming electrophiles (e.g., halogens) to the pyridine ring’s ortho and para positions.

Biological Activities and Applications

Anticancer Mechanisms

Nitroaromatics are pro-drugs that undergo enzymatic reduction in hypoxic tumor environments, generating cytotoxic radicals. In silico docking studies suggest that 2-(3-Nitropyridin-4-yl)acetonitrile binds to DNA topoisomerase II, inducing strand breaks and apoptosis.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.3 | DNA damage |

| A549 | 18.7 | ROS generation |

Industrial Applications and Case Studies

Agrochemical Development

The compound serves as an intermediate in synthesizing neonicotinoid analogs. For example, coupling with chloronicotinyl chloride yields insecticides with improved aphid resistance profiles.

Coordination Polymers

In materials science, 2-(3-Nitropyridin-4-yl)acetonitrile coordinates with transition metals (e.g., Cu²⁺) to form porous frameworks for gas storage.

Comparison with Related Compounds

Positional Isomers

-

2-(3-Nitropyridin-2-yl)acetonitrile: The nitro group at the 2-position reduces ring electron density, altering reactivity toward electrophiles.

-

4-(3-Nitropyridin-2-yl)acetonitrile: Steric hindrance from the nitro group limits accessibility for nucleophilic attacks.

Table 3: Comparative Reactivity

| Compound | Reduction Potential (V) | logP |

|---|---|---|

| 2-(3-Nitropyridin-4-yl)acetonitrile | -0.45 | 1.2 |

| 2-(3-Nitropyridin-2-yl)acetonitrile | -0.38 | 1.5 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume